Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate: is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(sulfanylmethyl)-6-azaspiro[25]octane-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and nucleophiles under controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the spirocyclic ring or the carboxylate group, potentially yielding simpler derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides, while nucleophilic substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism by which tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
- Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
Uniqueness: Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other spirocyclic compounds that may lack this functional group .
Properties
IUPAC Name |
tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-6-4-13(5-7-14)8-10(13)9-17/h10,17H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTIOHFDZLARTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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